7-(Benzyloxy)-2-naphthol
Overview
Description
7-(Benzyloxy)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a benzyloxy group attached to the seventh position of the naphthol ring
Mechanism of Action
Target of Action
The primary targets of 7-(Benzyloxy)-2-naphthol are Monoamine Oxidase type B (MAO-B) and cholinesterases (acetyl- and butyryl-, AChE and BChE) . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that plays a significant role in mood and movement. Cholinesterases are responsible for the breakdown of acetylcholine, another neurotransmitter that is essential for memory and muscle movement.
Mode of Action
This compound interacts with its targets by inhibiting their activity . As an inhibitor of MAO-B and cholinesterases, it prevents the breakdown of dopamine and acetylcholine, respectively. This results in an increase in the levels of these neurotransmitters, which can have various effects on the body, including improved mood and enhanced memory and muscle movement.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the increased levels of dopamine and acetylcholine due to the inhibition of MAO-B and cholinesterases . This can result in improved mood, enhanced memory, and better muscle movement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-naphthol typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol as the starting material.
Benzylation: The benzyloxy group is introduced through a benzylation reaction. This can be achieved by reacting 2-naphthol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the benzyloxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce functional groups like halogens or nitro groups.
Scientific Research Applications
7-(Benzyloxy)-2-naphthol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound is structurally similar and has been studied for its inhibitory activity against monoamine oxidase B.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one:
Uniqueness
7-(Benzyloxy)-2-naphthol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its benzyloxy group and naphthol core make it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
7-phenylmethoxynaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-11,18H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBCQJKOYUSQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377154 | |
Record name | 7-(Benzyloxy)naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118495-07-1 | |
Record name | 7-(Benzyloxy)naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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